molecular formula C13H14Br2O3 B023308 Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-75-8

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No. B023308
M. Wt: 378.06 g/mol
InChI Key: NHSSAHHBURYWBD-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a significant class of organic compounds with various applications in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and chemical properties. The specific interest in ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate may stem from its potential utility in synthetic chemistry or material science, leveraging the benzofuran core structure's reactivity and the influence of bromine substituents.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategic functionalization of the benzofuran core to introduce various substituents, which can significantly alter the compound's chemical and physical properties. Suzuki et al. (1985) discuss the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, a process that could be analogous to the synthesis of the compound , indicating the importance of selecting appropriate starting materials and reaction conditions to achieve the desired substitution pattern (Suzuki, 1985).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the presence of dibromo substituents, can significantly impact the compound's reactivity and interaction with other molecules. Research on similar compounds, such as the study by Choi et al. (2009), which explored the crystal structure of a related benzofuran derivative, highlights the importance of molecular geometry, intermolecular interactions, and the impact of substituents on the overall molecular architecture (Choi et al., 2009).

Scientific Research Applications

  • Molecular Formula : C13H14Br2O3
  • Average mass : 378.056 Da
  • Monoisotopic mass : 375.930969 Da
  • ChemSpider ID : 9112954

This compound is used for research purposes . It’s available for purchase as a reference standard from various research chemical and analytical standards suppliers .

One potential application of benzofuran derivatives, which includes “Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate”, is in the field of cancer research . Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of research and applications involving Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate are not explicitly mentioned in the available resources .

properties

IUPAC Name

ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSAHHBURYWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449021
Record name ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

CAS RN

196597-75-8
Record name ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (0.80 g, 5.01 mmol) was added dropwise to a mixture of ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propionate (1.0 g, 3.34 mmol) and iron (10 mg) in acetic acid (10 ml) and the reaction mixture was stirred at 50° C. for 5 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. Water was added to the residue and the organic matter was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium bicarbonate solution, a saturated aqueous sodium chloride solution and water and then dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3) to give 0.67 g (yield: 53%) of the target compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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